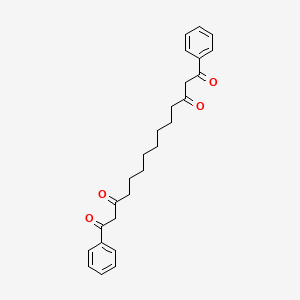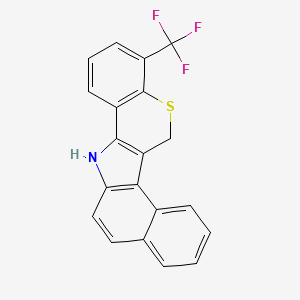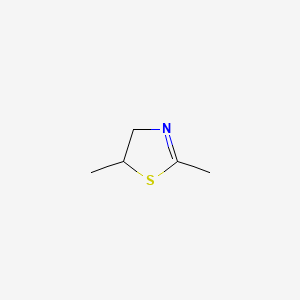![molecular formula C18H25N5O B14159597 N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine CAS No. 846584-08-5](/img/structure/B14159597.png)
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound belonging to the class of pyrimido-indoles. This compound features a pyrimidine ring fused to an indole structure, making it a heterotricyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine typically involves the cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient formation of the tricyclic skeleton . The reaction conditions often include the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Nitro-5H-pyrimido[5,4-b]indol-4-amines: These compounds share a similar tricyclic structure and have been studied for their kinase inhibition properties.
4-Ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indol: Another compound with a similar core structure, known for its enzyme inhibition capabilities.
Uniqueness
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine stands out due to its specific ethoxy and diethylamine substituents, which may confer unique binding properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
846584-08-5 |
|---|---|
Molekularformel |
C18H25N5O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C18H25N5O/c1-4-23(5-2)10-9-19-18-17-16(20-12-21-18)14-11-13(24-6-3)7-8-15(14)22-17/h7-8,11-12,22H,4-6,9-10H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
AZZVKKCELDLMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OCC |
Löslichkeit |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)


![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)

![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
